molecular formula C13H13NO2 B8714415 2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid

2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid

Cat. No.: B8714415
M. Wt: 215.25 g/mol
InChI Key: MINBWANYZWOBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)acetic acid

InChI

InChI=1S/C13H13NO2/c15-12(16)7-10-8-14-6-2-4-9-3-1-5-11(10)13(9)14/h1,3,5,8H,2,4,6-7H2,(H,15,16)

InChI Key

MINBWANYZWOBIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

17 g of 1-amino-1,2,3,4-tetrahydroquinoline (preparation see Example 1B) and 20 g of 2-ketoglutaric acid were heated under reflux at a temperature of 80° C. for 2 hours in a mixture of 160 ml of acetic acid and 11.4 ml of concentrated hydrochloric acid. To work up the reaction mixture the solid residue which remained was taken up in water and extracted with ethyl acetate. The organic phase was separated and extracted with 20% strength aqueous sodium hydroxide solution. The alkaline (pH=9) aqueous phase was separated and acidified to pH=4 by addition of aqueous 10% strength hydrochloric acid solution, and a precipitate formed. The solution was extracted with ethyl acetate. The organic phase was evaporated. 10.6 g of crude 5,6-dihydro- 4H-pyrrolo-[3,2,1-ij]quinoline-1-acetic acid were obtained as a solid residue.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
11.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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